2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid
Description
2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 4-chlorobenzyl group and at position 4 with a carboxylic acid moiety. The carboxylic acid group enhances solubility in polar solvents and enables salt formation, which is critical for pharmaceutical applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEQLEYPYMSQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477872-93-8 | |
| Record name | 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with thioamide derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, forming the thiazole ring. The carboxylic acid group is then introduced via oxidation or carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 2-(4-chlorobenzyl)-1,3-thiazole-4-carboxylic acid with structurally related thiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogs and Substituent Variations
Key differences arise from variations in the substituent at position 2 of the thiazole ring:
Physicochemical Properties
Melting Points :
- Solubility: Thiophene derivatives (e.g., 2-(5-chlorothiophen-2-yl)-...) are insoluble in water but soluble in ethanol and DMSO . Methoxy-substituted compounds may exhibit improved aqueous solubility compared to chloro analogs due to hydrogen bonding.
Biological Activity
2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is known for its role in various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the thiazole ring and the carboxylic acid functional group contributes to its reactivity and potential interactions with biological targets. The chlorobenzyl substituent enhances lipophilicity, which may improve bioavailability and interaction with cellular membranes.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : It can bind to various receptors, modulating signaling pathways that are crucial for cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells through mitochondrial membrane potential disruption and activation of caspases .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 30 |
These results indicate moderate to strong antimicrobial activity, suggesting potential applications in treating infections.
Anticancer Activity
The anticancer properties of this compound have been explored extensively. Various studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values for different cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.5 |
| HeLa (Cervical Cancer) | 7.0 |
| A549 (Lung Cancer) | 6.8 |
The mechanism of action involves apoptosis induction through the activation of intrinsic pathways, as evidenced by flow cytometry studies .
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis in MCF-7 cells through mitochondrial pathway activation .
- Antimicrobial Efficacy : In another study assessing the antimicrobial properties, the compound was tested against multi-drug resistant strains of bacteria. The findings revealed that it effectively inhibited growth at low concentrations, indicating its potential as a therapeutic agent against resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
